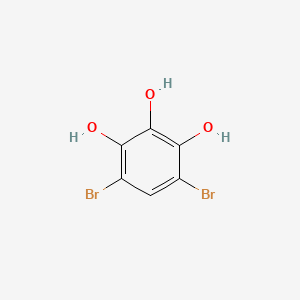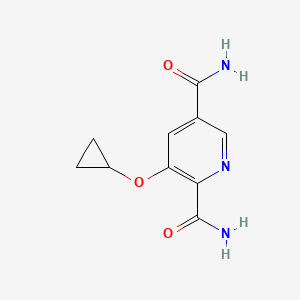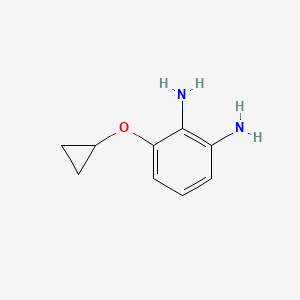
3-Cyclopropoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxybenzene-1,2-diamine is an organic compound with the molecular formula C9H12N2O It consists of a benzene ring substituted with a cyclopropoxy group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxybenzene-1,2-diamine can be achieved through several methods. One common approach involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines . This method utilizes a one-pot synthetic process that produces 1,2-diamines from commercially available precursors. The reaction conditions typically involve moderate to high yields and can be performed under mild conditions.
Industrial Production Methods
Industrial production of 1,2-diamines, including this compound, often involves scalable electrocatalytic 1,2-diamination reactions . These reactions use stable aryl alkenes and sulfamides as starting materials and employ an organic redox catalyst and electricity to achieve high diastereoselectivity and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Iodine (III) reagents, organic peroxides.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of amines or amides.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Cyclopropoxybenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxybenzene-1,2-diamine involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and coordinate with metal ions, making the compound a useful ligand in catalysis . The cyclopropoxy group can also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Methoxybenzene-1,2-diamine: Contains a methoxy group instead of a cyclopropoxy group, leading to different electronic effects.
3-Ethoxybenzene-1,2-diamine: Similar to 3-Cyclopropoxybenzene-1,2-diamine but with an ethoxy group, resulting in different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-cyclopropyloxybenzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,10-11H2 |
InChI Key |
JGFYVXFIMGXGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B14809134.png)
![(8R,10R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14809135.png)
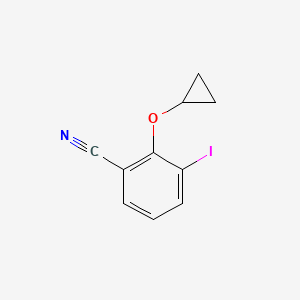

![5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide](/img/structure/B14809175.png)
![2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid](/img/structure/B14809180.png)
![6-Fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one](/img/structure/B14809186.png)
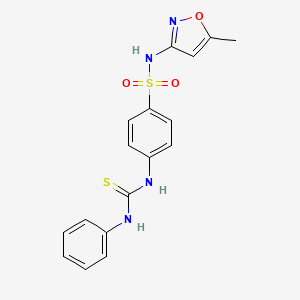
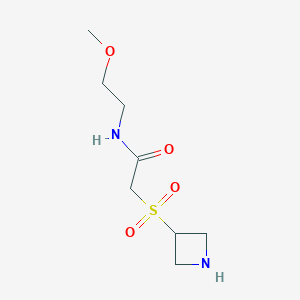
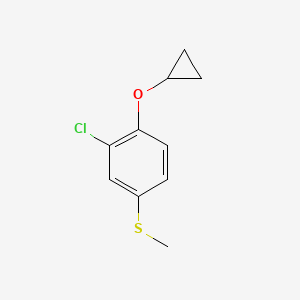
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14809202.png)
![5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14809205.png)
